RN941 Exhibits a 94% Reduction in Reactive Metabolite Liability vs. Lead Compound
The primary and most critical evidence for selecting RN941 over earlier analogs in its series is its optimized safety profile. RN941 (compound 7) was engineered to specifically mitigate the formation of reactive metabolites, a key driver of idiosyncratic toxicity [1]. In a direct, head-to-head comparison within the same assay, the lead compound (compound 1) exhibited a high level of covalent binding, quantified at 459 pmol/mg protein. Through systematic medicinal chemistry, RN941 achieved a value of 26 pmol/mg protein in the same human liver microsome covalent binding assay [1]. This represents a 94% reduction in this critical safety liability marker.
| Evidence Dimension | Microsomal Covalent Binding |
|---|---|
| Target Compound Data | 26 pmol/mg protein |
| Comparator Or Baseline | Compound 1 (lead analog) with 459 pmol/mg protein |
| Quantified Difference | 94% reduction (from 459 to 26 pmol/mg) |
| Conditions | Human liver microsomal covalent binding assay |
Why This Matters
This quantifies a 94% reduction in a direct predictor of off-target toxicity risk, making RN941 the superior choice for in vitro and in vivo studies where avoiding confounding hepatotoxicity is essential.
- [1] Lou Y, et al. Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). Bioorg Med Chem Lett. 2017;27(3):632-635. View Source
